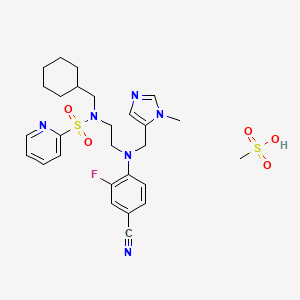

FGTI-2734 mesylate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

N-[2-[4-cyano-2-fluoro-N-[(3-methylimidazol-4-yl)methyl]anilino]ethyl]-N-(cyclohexylmethyl)pyridine-2-sulfonamide;methanesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31FN6O2S.CH4O3S/c1-31-20-29-17-23(31)19-32(25-11-10-22(16-28)15-24(25)27)13-14-33(18-21-7-3-2-4-8-21)36(34,35)26-9-5-6-12-30-26;1-5(2,3)4/h5-6,9-12,15,17,20-21H,2-4,7-8,13-14,18-19H2,1H3;1H3,(H,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVSSKDKRVCBPOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1CN(CCN(CC2CCCCC2)S(=O)(=O)C3=CC=CC=N3)C4=C(C=C(C=C4)C#N)F.CS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35FN6O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

606.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

FGTI-2734 Mesylate: A Technical Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

FGTI-2734 mesylate is an investigational, RAS C-terminal mimetic dual inhibitor of farnesyltransferase (FTase) and geranylgeranyltransferase-1 (GGTase-1).[1][2] This targeted approach is designed to overcome a key resistance mechanism to farnesyltransferase inhibitors (FTIs) in cancers driven by mutant KRAS.[2][3][4] By preventing both farnesylation and subsequent geranylgeranylation, FGTI-2734 effectively inhibits the membrane localization of KRAS, a critical step for its oncogenic signaling. Preclinical studies have demonstrated its ability to suppress tumor growth in mutant KRAS-dependent models by modulating key downstream signaling pathways, including the PI3K/AKT/mTOR axis, and inducing apoptosis. This document provides a comprehensive overview of the mechanism of action, quantitative data, experimental protocols, and signaling pathways associated with this compound.

Core Mechanism of Action: Dual Inhibition of Prenylation

The primary mechanism of action of FGTI-2734 is the inhibition of two key enzymes involved in post-translational modification of proteins: farnesyltransferase (FTase) and geranylgeranyltransferase-1 (GGTase-1). These enzymes catalyze the attachment of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP) to a cysteine residue within the C-terminal CaaX box of substrate proteins, a process known as prenylation.

For RAS proteins, particularly KRAS, this lipid modification is essential for their localization to the plasma membrane, where they can engage with downstream effectors to activate oncogenic signaling cascades. While FTIs were developed to block this process, their clinical efficacy was limited because KRAS can undergo alternative prenylation by GGTase-1, leading to resistance. FGTI-2734 was specifically designed to overcome this by inhibiting both enzymes.

Quantitative Inhibition Data

| Enzyme Target | IC50 Value |

| Farnesyltransferase (FTase) | 250 nM |

| Geranylgeranyltransferase-1 (GGTase-1) | 520 nM |

Signaling Pathways Modulated by FGTI-2734

FGTI-2734's inhibition of KRAS membrane localization leads to the suppression of downstream signaling pathways critical for cancer cell proliferation and survival. The primary affected pathways include:

-

PI3K/AKT/mTOR Pathway: Treatment with FGTI-2734 has been shown to significantly suppress the phosphorylation of AKT and the downstream effector S6, indicating a potent inhibition of the PI3K/AKT/mTOR signaling cascade. In patient-derived xenograft (PDX) models, P-AKT/AKT and P-S6/S6 levels were inhibited by 75% and 82%, respectively.

-

cMYC Oncogene: FGTI-2734 treatment also leads to the suppression of cMYC levels, a key transcription factor involved in cell growth and proliferation.

-

p53 Tumor Suppressor: In conjunction with its inhibitory effects, FGTI-2734 has been observed to increase the levels of the p53 tumor suppressor protein.

-

Apoptosis Induction: The culmination of these signaling alterations is the induction of apoptosis, as evidenced by the cleavage of CASPASE-3 and PARP.

-

Raf/Mek/Erk Pathway: Notably, the Raf/Mek/Erk pathway, another major downstream effector of RAS, appears to be minimally affected by FGTI-2734, suggesting a degree of specificity in its signaling impact.

Signaling Pathway Diagram

Caption: FGTI-2734 inhibits FTase and GGTase-1, blocking KRAS membrane localization and downstream signaling.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are summarized below.

Western Blotting for Protein Prenylation and Signaling

-

Objective: To assess the inhibition of protein prenylation (HDJ2, RAP1A, KRAS, NRAS) and the modulation of downstream signaling pathways (P-AKT, P-S6, cMYC, p53, Caspase-3).

-

Protocol:

-

Human cancer cell lines (e.g., MiaPaCa2, L3.6pl, Calu6) are plated at a density of 3,000 cells/well in a 96-well plate.

-

Cells are treated with vehicle (DMSO) or varying concentrations of FGTI-2734 (e.g., 1-30 µM) for 72 hours.

-

For in vivo studies, tumor tissue lysates from vehicle and FGTI-2734-treated mice (e.g., 100 mg/kg daily) are prepared.

-

Cell or tissue lysates are prepared, and protein concentration is determined.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes are blocked and incubated with primary antibodies against target proteins (e.g., KRAS, NRAS, HDJ2, RAP1A, P-AKT, P-S6, cMYC, p53, Cleaved Caspase-3, and loading controls like Vinculin or β-ACTIN).

-

Following incubation with HRP-conjugated secondary antibodies, bands are visualized using chemiluminescence.

-

Unprenylated proteins (e.g., HDJ2, KRAS) exhibit a slower migration compared to their prenylated counterparts.

-

Immunofluorescence for KRAS Membrane Localization

-

Objective: To visually assess the effect of FGTI-2734 on the subcellular localization of KRAS.

-

Protocol:

-

Human cancer cells (e.g., Calu6, A549, DLD1) are cultured on coverslips.

-

Cells are treated with FGTI-2734, FTI-2148 (farnesyltransferase inhibitor), GGTI-2418 (geranylgeranyltransferase inhibitor), or vehicle.

-

After treatment, cells are fixed, permeabilized, and incubated with a primary antibody against KRAS.

-

A fluorescently labeled secondary antibody is used for detection.

-

Nuclei are counterstained with DAPI.

-

Coverslips are mounted, and images are acquired using a fluorescence microscope. A diffuse cytoplasmic staining in FGTI-2734-treated cells indicates inhibition of membrane localization.

-

Cellular Fractionation

-

Objective: To quantitatively determine the distribution of KRAS between the membrane and cytosolic fractions.

-

Protocol:

-

Cells are treated as described for immunofluorescence.

-

Following treatment, cells are harvested and lysed in a hypotonic buffer.

-

The lysate is subjected to differential centrifugation to separate the cytosolic fraction (supernatant) from the membrane fraction (pellet).

-

Proteins from both fractions are analyzed by Western blotting for KRAS.

-

Experimental Workflow Diagram

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Dual Farnesyl and Geranylgeranyl Transferase Inhibitor Thwarts Mutant KRAS-Driven Patient-Derived Pancreatic Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Experimental drug being developed to thwart pancreatic cancer and other KRAS-driven tumors | VCU Massey Comprehensive Cancer Center [masseycancercenter.org]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to FGTI-2734 Mesylate: A Dual Inhibitor Targeting KRAS-Driven Cancers

For Researchers, Scientists, and Drug Development Professionals

Abstract

FGTI-2734 mesylate is an experimental, RAS C-terminal mimetic small molecule that acts as a dual inhibitor of farnesyl transferase (FT) and geranylgeranyl transferase-1 (GGT-1)[1][2][3][4]. This agent was specifically designed to overcome a critical resistance mechanism to farnesyltransferase inhibitors (FTIs) in cancers harboring KRAS mutations[5]. By preventing the prenylation and subsequent membrane localization of KRAS, FGTI-2734 effectively inhibits its oncogenic signaling. Preclinical studies have demonstrated its potential in various cancer models, including pancreatic, lung, and colon cancers, both as a monotherapy and in combination with other targeted agents. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical efficacy, and the experimental protocols used in its evaluation.

Introduction

Mutations in the KRAS gene are among the most common oncogenic drivers, particularly in aggressive malignancies such as pancreatic, lung, and colorectal cancers. The KRAS protein requires post-translational modification, specifically prenylation, for its localization to the plasma membrane, which is essential for its function in signal transduction pathways that drive cell proliferation and survival. Farnesyltransferase (FT) is the primary enzyme responsible for this modification. While FTIs were developed as a promising therapeutic strategy, their clinical efficacy was limited because KRAS can undergo alternative prenylation by geranylgeranyltransferase-1 (GGT-1) when FT is inhibited, leading to therapeutic resistance.

FGTI-2734 was developed to address this challenge by simultaneously inhibiting both FT and GGT-1. This dual inhibition effectively prevents KRAS from localizing to the cell membrane, thereby blocking its oncogenic activity.

Mechanism of Action

FGTI-2734 functions as a CAAX tetrapeptide mimetic. The CAAX box is a C-terminal motif in proteins like KRAS that is recognized by prenyltransferases. By mimicking this motif, FGTI-2734 competitively inhibits both FT and GGT-1.

The proposed mechanism involves the following key steps:

-

Inhibition of Prenylation: FGTI-2734 directly inhibits the enzymatic activity of both FT and GGT-1. This prevents the transfer of farnesyl or geranylgeranyl isoprenoid groups to the cysteine residue within the CAAX motif of KRAS and other prenylated proteins like HDJ2, RAP1A, and NRAS.

-

Prevention of Membrane Localization: Unprenylated KRAS is unable to anchor to the inner leaflet of the plasma membrane. This mislocalization is a critical step in abrogating its function.

-

Downregulation of Oncogenic Signaling: By preventing KRAS activation, FGTI-2734 leads to the suppression of downstream pro-survival and proliferative signaling pathways, including the PI3K/AKT/mTOR and cMYC pathways.

-

Induction of Apoptosis and Tumor Suppression: The inhibition of these oncogenic pathways, coupled with the upregulation of the tumor suppressor protein p53, leads to the induction of apoptosis in cancer cells.

Signaling Pathway Diagram

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The preclinical efficacy of FGTI-2734 has been quantified through various in vitro and in vivo experiments.

Table 1: In Vitro Enzyme Inhibition

| Enzyme Target | IC50 (nM) | Reference |

| Farnesyl Transferase (FT) | 250 | |

| Geranylgeranyl Transferase-1 (GGT-1) | 520 |

Table 2: In Vitro Cellular Effects

| Cell Lines | Experiment | Concentration Range (µM) | Duration (hours) | Observed Effect | Reference |

| Mutant KRAS-dependent (MiaPaCa2, L3.6pl, Calu6) | Apoptosis Induction | 1-30 | 72 | Induction of apoptosis | |

| Mutant KRAS-independent (A549, H460, DLD1) | Apoptosis Induction | 1-30 | 72 | No induction of apoptosis | |

| RAS-transformed NIH3T3, Mutant KRAS human cancer cells | Protein Prenylation Inhibition | 3-30 | 72 | Inhibition of HDJ2, RAP1A, KRAS, and NRAS prenylation | |

| MiaPaCa2, L3.6pl, Calu6 | Apoptosis Marker Cleavage | 1-30 | 72 | Cleavage of CASPASE-3 and PARP |

Table 3: In Vivo Antitumor Activity

| Tumor Model | Treatment | Dose & Schedule | Duration (days) | Observed Effect | Reference |

| Mutant KRAS-dependent xenografts (MiaPaCa2, L3.6pl, Calu6) | FGTI-2734 | 100 mg/kg/day (intraperitoneal) | 18-25 | Inhibition of tumor growth | |

| Mutant KRAS-independent xenografts (A549, H460, DLD1) | FGTI-2734 | 100 mg/kg/day (intraperitoneal) | 18-25 | No inhibition of tumor growth | |

| Pancreatic Cancer Patient-Derived Xenografts (PDX) | FGTI-2734 | Not specified in abstracts | Not specified in abstracts | Inhibition of tumor growth in 4 PDX models | |

| KRAS G12C Lung Cancer PDX | FGTI-2734 + Sotorasib | Not specified in abstracts | Not specified in abstracts | Significant tumor regression |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on descriptions from the cited literature.

Western Blotting for Protein Prenylation and Signaling

This protocol is used to assess the prenylation status of proteins (indicated by a mobility shift) and the activation state of signaling molecules.

Caption: Standard workflow for Western blot analysis.

Methodology:

-

Cell Culture and Treatment: Human cancer cell lines (e.g., MiaPaCa2, A549) are plated at a density of 3,000 cells/well in a 96-well plate or scaled up for larger flasks. Cells are treated with various concentrations of this compound (e.g., 1-30 µM) or vehicle (DMSO) for a specified duration (e.g., 72 hours).

-

Lysate Preparation: Cells are washed with cold PBS and lysed with radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., KRAS, HDJ2, p-AKT, total AKT, p53, Cleaved Caspase-3, Actin). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Unprenylated proteins like KRAS and HDJ2 are identified by their slower migration compared to their prenylated counterparts.

Cellular Fractionation for KRAS Localization

This method is used to separate cytosolic and membrane-bound proteins to determine the localization of KRAS.

Methodology:

-

Cell Treatment and Harvesting: Cells are treated as described above. After treatment, cells are harvested by scraping into a phosphate-buffered saline (PBS) solution.

-

Homogenization: The cell pellet is resuspended in a hypotonic buffer and homogenized using a Dounce homogenizer or by passing through a fine-gauge needle.

-

Centrifugation: The homogenate is subjected to a series of centrifugation steps. A low-speed spin (e.g., 1,000 x g) is used to pellet nuclei and intact cells. The resulting supernatant is then subjected to a high-speed spin (e.g., 100,000 x g) to pellet the membrane fraction.

-

Fraction Collection: The supernatant from the high-speed spin represents the cytosolic fraction, and the pellet represents the membrane fraction.

-

Analysis: Both fractions are analyzed by Western blotting for KRAS to determine its relative abundance in the cytosol versus the membrane.

In Vivo Xenograft Studies

Animal models are essential for evaluating the antitumor efficacy of FGTI-2734 in a physiological context.

Methodology:

-

Cell Implantation: Human cancer cells (e.g., 1x106 MiaPaCa2 cells) are injected subcutaneously into the flank of immunodeficient mice (e.g., SCID-bg mice).

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomized into treatment and vehicle control groups.

-

Drug Administration: this compound is administered, typically via intraperitoneal injection, at a specified dose and schedule (e.g., 100 mg/kg/day). The vehicle group receives the delivery solvent.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size. Tumors are then excised, weighed, and may be used for further analysis (e.g., Western blotting, immunohistochemistry). The antitumor efficacy is determined by comparing the tumor growth rates and final tumor weights between the treatment and control groups.

Combination Therapy

Recent research has highlighted the potential of FGTI-2734 in combination therapies. Specifically, when combined with sotorasib, a KRAS G12C inhibitor, FGTI-2734 was shown to overcome resistance in lung cancer models. Sotorasib treatment can lead to ERK reactivation, a resistance mechanism driven by wild-type RAS. FGTI-2734 prevents the membrane localization of wild-type RAS, thereby blocking this escape pathway and enhancing the efficacy of sotorasib.

Logical Relationship Diagram

Caption: FGTI-2734 overcomes sotorasib resistance.

Conclusion and Future Directions

This compound represents a significant advancement in the strategy to target KRAS-mutant cancers. By dually inhibiting FT and GGT-1, it effectively overcomes the primary resistance mechanism to first-generation FTIs. Preclinical data strongly support its efficacy in KRAS-dependent tumors by preventing oncogene localization and disrupting downstream signaling. The promising results from combination studies, particularly with direct KRAS inhibitors, open new avenues for treating resistant lung cancers. Further preclinical and clinical studies are warranted to fully evaluate the therapeutic potential of FGTI-2734 and to translate these findings into effective treatments for patients with KRAS-driven malignancies. The development of FGTI-2734 is a critical step toward "drugging the undruggable" RAS oncogenes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. FGTI-2734 (mesylate) - MedChem Express [bioscience.co.uk]

- 3. biocompare.com [biocompare.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Dual Farnesyl and Geranylgeranyl Transferase Inhibitor Thwarts Mutant KRAS-Driven Patient-Derived Pancreatic Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Inhibitor FGTI-2734: A Technical Guide to Disrupting KRAS Membrane Localization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of FGTI-2734 mesylate, a potent dual inhibitor of farnesyltransferase (FT) and geranylgeranyltransferase-1 (GGT-1). It details the compound's mechanism of action in preventing the membrane localization of KRAS, a critical step in its oncogenic signaling. This document summarizes key quantitative data, outlines experimental protocols for its evaluation, and visualizes the underlying biological pathways and experimental workflows.

Core Concept: Overcoming Resistance in KRAS-Driven Cancers

Mutations in the KRAS gene are among the most common drivers of human cancers, including pancreatic, lung, and colorectal tumors.[1][2] For KRAS proteins to function, they must undergo post-translational modifications, primarily prenylation, which involves the attachment of a lipid group (either a farnesyl or a geranylgeranyl group).[3][4] This modification facilitates the anchoring of KRAS to the inner leaflet of the plasma membrane, a prerequisite for its interaction with downstream effector proteins and the subsequent activation of oncogenic signaling pathways.[5]

Early drug development efforts focused on farnesyltransferase inhibitors (FTIs) to block KRAS prenylation. However, these inhibitors proved clinically ineffective against KRAS-mutant tumors because the cancer cells could bypass the farnesyltransferase inhibition by utilizing an alternative prenylation pathway mediated by geranylgeranyltransferase-1 (GGT-1). This resistance mechanism highlighted the need for a dual-inhibition strategy.

FGTI-2734 was designed as a RAS C-terminal mimetic that potently inhibits both FT and GGT-1, thereby preventing this escape mechanism and effectively blocking KRAS membrane localization.

Quantitative Data Summary

The efficacy of FGTI-2734 has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.

| Inhibitor | IC50 (nM) for FT | IC50 (nM) for GGT-1 | Reference |

| FGTI-2734 | 250 | 520 | |

| FTI-2148 | - | - | |

| GGTI-2418 | - | - | |

| Table 1: In vitro potency of FGTI-2734 and selective prenylation inhibitors. |

| Cell Line | KRAS Mutation | Treatment | Effect on Protein Prenylation | Effect on KRAS Membrane Localization | Reference |

| MiaPaCa2, L3.6pl, Calu6 | Mutant KRAS | FGTI-2734 (3-30 µM; 72 hours) | Inhibition of HDJ2, RAP1A, KRAS, and NRAS prenylation | Inhibition | |

| NIH3T3 (RAS-transformed) | - | FGTI-2734 | Inhibition | Inhibition | |

| Calu6, A549, DLD1 | Mutant KRAS | FGTI-2734 | - | Prevention of GFP-KRASG12V-CVIM membrane localization | |

| Table 2: Cellular effects of FGTI-2734 on KRAS prenylation and localization. |

| Tumor Model | Treatment | Outcome | Reference |

| Mutant KRAS-dependent human tumor xenografts | FGTI-2734 (100 mg/kg/day, i.p.) | Inhibition of tumor growth | |

| Mutant KRAS-independent human tumor xenografts | FGTI-2734 (100 mg/kg/day, i.p.) | No inhibition of tumor growth | |

| Pancreatic cancer patient-derived xenografts (PDX) with mutant KRAS | FGTI-2734 | Inhibition of tumor growth | |

| Table 3: In vivo antitumor activity of FGTI-2734. |

Signaling Pathways and Experimental Workflows

KRAS Membrane Localization and Downstream Signaling

The following diagram illustrates the mechanism of KRAS membrane association and the inhibitory action of FGTI-2734.

Caption: KRAS prenylation, membrane localization, and signaling, with the inhibitory action of FGTI-2734.

Experimental Workflow for Evaluating FGTI-2734

The following diagram outlines a typical experimental workflow to assess the efficacy of FGTI-2734.

Caption: A standard experimental workflow for the preclinical evaluation of FGTI-2734.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the evaluation of FGTI-2734, based on published literature.

Cell Culture and Drug Treatment

-

Cell Lines: Human pancreatic (MiaPaCa2, L3.6pl), lung (Calu6, A549), and colon (DLD1) cancer cell lines with known KRAS mutations are commonly used.

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Drug Preparation: this compound is dissolved in DMSO to create a stock solution, which is then diluted in culture medium to the desired final concentrations for treatment.

-

Treatment: Cells are seeded and allowed to adhere overnight before being treated with various concentrations of FGTI-2734 or vehicle (DMSO) for specified durations (e.g., 72 hours).

Cellular Fractionation

This technique is used to separate the cytosolic and membrane fractions of the cell to assess the localization of KRAS.

-

Cell Lysis: Treated and control cells are harvested and washed with ice-cold PBS. The cell pellet is resuspended in a hypotonic lysis buffer and incubated on ice.

-

Homogenization: Cells are homogenized using a Dounce homogenizer or by passing through a fine-gauge needle.

-

Centrifugation: The homogenate is centrifuged at a low speed to pellet nuclei and unbroken cells. The supernatant is then subjected to ultracentrifugation at a high speed (e.g., 100,000 x g) to pellet the membrane fraction. The resulting supernatant is the cytosolic fraction.

-

Protein Quantification: The protein concentration of both fractions is determined using a standard assay (e.g., BCA assay).

Western Blotting

Western blotting is employed to detect the levels of KRAS and other proteins of interest in the cellular fractions or whole-cell lysates.

-

Protein Separation: Equal amounts of protein from each sample are separated by SDS-PAGE.

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: The membrane is blocked with a solution containing non-fat dry milk or bovine serum albumin to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with primary antibodies specific for KRAS, HDJ2 (a marker for farnesylation), RAP1A (a marker for geranylgeranylation), and loading controls (e.g., β-actin or GAPDH).

-

Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence

This method allows for the direct visualization of KRAS localization within the cell.

-

Cell Seeding and Treatment: Cells are grown on coverslips and treated with FGTI-2734 as described above.

-

Fixation and Permeabilization: Cells are fixed with paraformaldehyde and then permeabilized with a detergent such as Triton X-100.

-

Blocking and Antibody Staining: Cells are blocked and then incubated with a primary antibody against KRAS, followed by a fluorescently labeled secondary antibody.

-

Mounting and Imaging: The coverslips are mounted on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI). Images are captured using a confocal microscope.

In Vivo Xenograft Studies

Animal models are essential for evaluating the anti-tumor efficacy of FGTI-2734 in a physiological context.

-

Animal Models: Immunocompromised mice (e.g., nude or NSG mice) are used.

-

Tumor Implantation: Human cancer cells or patient-derived tumor fragments are subcutaneously implanted into the flanks of the mice.

-

Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. FGTI-2734 is typically administered via intraperitoneal (i.p.) injection daily.

-

Tumor Monitoring: Tumor volume is measured regularly using calipers. Animal body weight and general health are also monitored.

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry to examine the levels of signaling proteins.

Conclusion

This compound represents a significant advancement in the strategy to target KRAS-driven cancers. By dually inhibiting both farnesyltransferase and geranylgeranyltransferase-1, it effectively overcomes the resistance mechanisms that plagued earlier generations of prenylation inhibitors. The data presented in this guide underscore its potential as a therapeutic agent by demonstrating its ability to prevent KRAS membrane localization, inhibit downstream oncogenic signaling, and suppress tumor growth in preclinical models. The detailed experimental protocols provide a framework for researchers to further investigate and validate the activity of this and similar compounds. Further preclinical and clinical studies are warranted to translate these promising findings into effective treatments for patients with mutant KRAS-driven malignancies.

References

- 1. Dual farnesyl and geranylgeranyl transferase inhibitor thwarts mutant KRAS-driven patient-derived pancreatic tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dual Farnesyl and Geranylgeranyl Transferase Inhibitor Thwarts Mutant KRAS-Driven Patient-Derived Pancreatic Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organization of Farnesylated, Carboxymethylated KRAS4B on Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of Membrane Binding of Small GTPase K-Ras4B Farnesylated Hypervariable Region - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

The Dual-Action Inhibitor FGTI-2734 Mesylate: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

FGTI-2734 mesylate is a novel small molecule inhibitor demonstrating significant promise in the preclinical setting, particularly for cancers driven by KRAS mutations. As a RAS C-terminal mimetic, it uniquely functions as a dual inhibitor of farnesyltransferase (FT) and geranylgeranyltransferase-1 (GGT-1), key enzymes in protein prenylation. This dual inhibition overcomes a critical resistance mechanism to first-generation farnesyltransferase inhibitors, where cancer cells utilize alternative prenylation pathways to maintain KRAS membrane localization and oncogenic signaling. This technical guide provides an in-depth overview of the biological activity of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Core Mechanism of Action: Dual Inhibition of Protein Prenylation

This compound acts as a competitive inhibitor of both FT and GGT-1, with IC50 values of 250 nM and 520 nM, respectively[1][2][3][4]. Protein prenylation is a post-translational modification that attaches isoprenoid lipids, such as farnesyl pyrophosphate and geranylgeranyl pyrophosphate, to C-terminal cysteine residues of specific proteins. This modification is crucial for the proper subcellular localization and function of many signaling proteins, including the RAS family of small GTPases (KRAS, HRAS, NRAS).

By inhibiting both FT and GGT-1, FGTI-2734 effectively prevents the prenylation of KRAS, thereby inhibiting its localization to the plasma membrane[1]. This is a critical step, as membrane association is a prerequisite for KRAS to engage with its downstream effectors and drive oncogenic signaling pathways. The dual-inhibitory nature of FGTI-2734 is pivotal in overcoming the resistance observed with inhibitors that target only farnesyltransferase, as KRAS can be alternatively geranylgeranylated when farnesylation is blocked.

Quantitative In Vitro and In Vivo Efficacy

The biological activity of this compound has been quantified in a range of in vitro and in vivo studies, demonstrating its potency and selectivity for KRAS-mutant cancer cells.

Table 1: In Vitro Activity of this compound

| Assay Type | Cell Lines | Concentration Range | Key Findings | Reference |

| Enzyme Inhibition | N/A | N/A | IC50 for FT: 250 nM; IC50 for GGT-1: 520 nM | |

| Protein Prenylation Inhibition | MiaPaCa2, L3.6pl, Calu-6 | 3-30 µM | Inhibition of HDJ2, RAP1A, KRAS, and NRAS prenylation after 72 hours. | |

| Apoptosis Induction | MiaPaCa2, L3.6pl, Calu-6 (mutant KRAS-dependent) | 1-30 µM | Induction of CASPASE-3 and PARP cleavage after 72 hours. | |

| Apoptosis Induction | A549, H460, DLD1 (mutant KRAS-independent) | 1-30 µM | No significant induction of apoptosis. | |

| Cell Viability (Combination Therapy) | KRAS G12C Lung Cancer Cells (including sotorasib-resistant lines) | Not Specified | Synergistic inhibition of cell viability and induction of apoptosis when combined with sotorasib. |

Table 2: In Vivo Antitumor Activity of this compound

| Animal Model | Tumor Type | Dosing Regimen | Key Findings | Reference |

| Mouse Xenograft | Mutant KRAS-dependent tumors (MiaPaCa2, L3.6pl, Calu-6) | 100 mg/kg/day, intraperitoneally for 18-25 days | Significant inhibition of tumor growth. | |

| Mouse Xenograft | Mutant KRAS-independent tumors (A549, H460, DLD1) | 100 mg/kg/day, intraperitoneally for 18-25 days | No significant inhibition of tumor growth. | |

| Patient-Derived Xenograft (PDX) | Pancreatic cancer with mutant KRAS (G12D and G12V) | Not Specified | Inhibition of tumor growth. | |

| Patient-Derived Xenograft (PDX) | KRAS G12C lung cancer | Not Specified | Enhanced antitumor activity and significant tumor regression when combined with sotorasib. |

Impact on Downstream Signaling Pathways

This compound's ability to prevent KRAS membrane localization leads to the suppression of key oncogenic signaling pathways. In vivo studies on patient-derived xenografts have shown that treatment with FGTI-2734 leads to:

-

Suppression of the PI3K/AKT/mTOR pathway: evidenced by decreased phosphorylation of AKT and S6.

-

Downregulation of cMYC: a critical transcription factor involved in cell proliferation.

-

Upregulation of the tumor suppressor p53.

Interestingly, the Erk1/2 pathway, another major downstream effector of KRAS, was only minimally affected, suggesting a degree of specificity in the signaling pathways modulated by FGTI-2734.

In the context of sotorasib resistance in KRAS G12C lung cancer, FGTI-2734 has been shown to block wild-type RAS membrane localization, which is crucial for the reactivation of the ERK pathway that allows cancer cells to evade sotorasib's effects. By inhibiting this ERK reactivation, FGTI-2734 synergizes with sotorasib to induce cancer cell death.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's biological activity.

Western Blotting for Protein Prenylation and Signaling Pathways

-

Cell Lysis: Cells were treated with FGTI-2734 or vehicle control for the indicated times. After treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: Membranes were blocked with 5% non-fat dry milk in TBST for 1 hour at room temperature. Primary antibodies against KRAS, NRAS, HDJ2, RAP1A, p-AKT, AKT, p-S6, S6, cMYC, p53, Caspase-3, PARP, and β-actin were incubated overnight at 4°C. Following washes with TBST, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The unprenylated forms of proteins like HDJ2 and KRAS exhibit a slower migration on the gel.

Immunofluorescence for KRAS Membrane Localization

-

Cell Culture and Treatment: Cells were grown on glass coverslips and treated with FGTI-2734, FTI-2148, GGTI-2418, or vehicle control.

-

Fixation and Permeabilization: Cells were fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

-

Staining: Cells were incubated with a primary antibody against KRAS, followed by a fluorescently labeled secondary antibody. Nuclei were counterstained with DAPI.

-

Imaging: Coverslips were mounted on slides and imaged using a fluorescence microscope. The localization of KRAS (membrane-bound vs. cytosolic) was assessed.

In Vivo Xenograft Studies

-

Cell Line Xenografts: Human cancer cells (e.g., MiaPaCa2, L3.6pl, Calu6, A549, H460, DLD1) were injected subcutaneously into SCID-bg mice.

-

Patient-Derived Xenografts (PDXs): Freshly resected tumors from pancreatic cancer patients were subcutaneously implanted into NSG mice.

-

Treatment: Once tumors reached a palpable size, mice were randomized into treatment (100 mg/kg FGTI-2734, i.p., daily) and vehicle control groups.

-

Tumor Growth Measurement: Tumor volume was measured regularly using calipers.

-

Pharmacodynamic Analysis: At the end of the study, tumors were harvested for Western blot analysis to assess the in vivo effects of FGTI-2734 on downstream signaling pathways.

Visualizations

Signaling Pathway Diagram

Caption: Mechanism of action of FGTI-2734.

Experimental Workflow Diagram

Caption: In vitro and in vivo experimental workflow.

Conclusion

This compound represents a significant advancement in the targeting of KRAS-driven cancers. Its dual inhibitory action on farnesyltransferase and geranylgeranyltransferase-1 effectively circumvents a key resistance mechanism, leading to the inhibition of KRAS membrane localization and the suppression of critical downstream oncogenic signaling pathways. The potent and selective antitumor activity observed in both in vitro and in vivo models, including patient-derived xenografts, underscores its potential as a therapeutic agent. Furthermore, its synergistic effects with targeted therapies like sotorasib highlight its promise in combination treatment strategies to overcome acquired drug resistance. Further clinical investigation of this compound is warranted to translate these promising preclinical findings into effective cancer therapies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Breakthrough Combination Therapy Could Help Avoid Drug Resistance in Patients With KRAS Mutated NSCLC - The ASCO Post [ascopost.com]

- 3. researchgate.net [researchgate.net]

- 4. Breakthrough combination therapy tackles drug resistance in lung cancer with common KRAS mutation | VCU Massey Comprehensive Cancer Center [masseycancercenter.org]

Target Validation of FGTI-2734 Mesylate in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation of FGTI-2734 mesylate, a novel dual inhibitor of farnesyltransferase (FTase) and geranylgeranyltransferase-1 (GGTase-1), in the context of cancer therapy. This document details the core mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols for target validation assays, and visualizes the associated signaling pathways and workflows.

Introduction to this compound

Mutations in the KRAS gene are among the most common drivers of oncogenesis, particularly in aggressive cancers such as pancreatic, lung, and colorectal carcinomas.[1] The protein product, KRAS, requires post-translational modification, specifically prenylation, for its localization to the plasma membrane, which is essential for its downstream signaling and oncogenic activity.[2]

Initially, farnesyltransferase inhibitors (FTIs) were developed to block this process. However, their clinical efficacy was limited due to a resistance mechanism where cancer cells utilize an alternative prenylation pathway mediated by geranylgeranyltransferase-1 (GGTase-1).[2]

FGTI-2734 was designed as a RAS C-terminal mimetic to overcome this resistance by dually inhibiting both FTase and GGTase-1.[2] This dual inhibition effectively prevents the membrane localization of KRAS, leading to the suppression of oncogenic signaling and the induction of apoptosis in mutant KRAS-dependent cancer cells.[3]

Mechanism of Action

FGTI-2734's primary mechanism of action is the inhibition of protein prenylation, a key post-translational modification for a variety of cellular proteins, including the RAS family of small GTPases. By inhibiting both FTase and GGTase-1, FGTI-2734 prevents the attachment of farnesyl and geranylgeranyl isoprenoid groups to the C-terminal CAAX motif of proteins like KRAS, NRAS, and HRAS. This disruption of prenylation leads to the mislocalization of these proteins from the plasma membrane to the cytoplasm, thereby abrogating their ability to activate downstream effector pathways.

Furthermore, in the context of resistance to KRAS G12C inhibitors like sotorasib, FGTI-2734 has been shown to block the membrane localization of wild-type RAS. This is crucial as the reactivation of the ERK pathway, a key resistance mechanism to sotorasib, is dependent on wild-type RAS signaling at the membrane. By preventing this, FGTI-2734 can synergize with KRAS G12C inhibitors to overcome adaptive resistance.

The downstream consequences of FGTI-2734 treatment in mutant KRAS-driven cancers include the suppression of major oncogenic signaling pathways such as PI3K/AKT/mTOR and cMYC, and the upregulation of the tumor suppressor p53, ultimately leading to apoptosis.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of FGTI-2734 in cancer cells.

| Enzyme Inhibition | IC50 (nM) |

| Farnesyltransferase (FTase) | 250 |

| Geranylgeranyltransferase-1 (GGTase-1) | 520 |

Table 1: In vitro inhibitory activity of FGTI-2734 against target enzymes.

| Cell Line | Cancer Type | KRAS Mutation | Effect of FGTI-2734 | Reference |

| MiaPaCa2 | Pancreatic | G12C | Induction of apoptosis | |

| L3.6pl | Pancreatic | G12D | Induction of apoptosis | |

| Calu6 | Lung | Q61K | Induction of apoptosis | |

| A549 | Lung | G12S | Minimal effect on apoptosis | |

| H460 | Lung | Q61H | Minimal effect on apoptosis | |

| DLD1 | Colorectal | G13D | Minimal effect on apoptosis |

Table 2: Cellular activity of FGTI-2734 in various human cancer cell lines. The differential effect highlights the dependency of certain cancer cells on continuous KRAS signaling for survival.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by FGTI-2734 and the general workflow for its target validation.

Caption: KRAS signaling pathway and the inhibitory action of FGTI-2734.

Caption: General experimental workflow for FGTI-2734 target validation.

Experimental Protocols

The following are detailed protocols for key experiments used in the validation of FGTI-2734's target engagement and cellular effects. These protocols are based on methodologies described in the literature, particularly from studies led by Kazi et al.

Western Blotting for Prenylation and Signaling Pathway Analysis

This protocol is used to assess the inhibition of protein prenylation and the modulation of downstream signaling pathways.

Materials:

-

Cancer cell lines (e.g., MiaPaCa2, L3.6pl, Calu6)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-HDJ2, anti-RAP1A, anti-KRAS, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-PARP, anti-cleaved Caspase-3, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of FGTI-2734 (e.g., 1, 3, 10, 30 µM) or vehicle (DMSO) for a specified time (e.g., 72 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the protein bands using an imaging system. Unprenylated proteins will show a slight upward shift in mobility.

Immunofluorescence for KRAS Localization

This protocol is used to visualize the effect of FGTI-2734 on the subcellular localization of KRAS.

Materials:

-

Cancer cell lines cultured on glass coverslips

-

This compound

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking solution (e.g., 5% goat serum in PBS)

-

Primary antibody (e.g., anti-KRAS)

-

Fluorescently-labeled secondary antibody

-

DAPI for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Seed cells on glass coverslips in a 24-well plate. Treat with FGTI-2734 as described for Western blotting.

-

Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

-

Blocking: Wash with PBS and block with blocking solution for 1 hour.

-

Primary Antibody Incubation: Incubate with anti-KRAS antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

-

Staining and Mounting: Wash with PBS and stain with DAPI for 5 minutes. Mount the coverslips onto microscope slides using mounting medium.

-

Imaging: Visualize and capture images using a fluorescence microscope. In untreated cells, KRAS should localize to the plasma membrane, while in FGTI-2734-treated cells, it should show a diffuse cytoplasmic staining.

Apoptosis Assay by Flow Cytometry

This protocol quantifies the percentage of apoptotic cells following treatment with FGTI-2734.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and treat with FGTI-2734 as described above.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then neutralize with media. Centrifuge the cell suspension.

-

Staining: Wash the cells with cold PBS. Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Add additional 1X binding buffer to each tube and analyze the samples on a flow cytometer within one hour. Unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI should be used as controls for setting up compensation and gates.

-

Data Interpretation:

-

Annexin V-negative / PI-negative: Live cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

Conclusion

The collective evidence from in vitro enzymatic assays, cellular mechanism of action studies, and phenotypic assays in cancer cells strongly validates FTase and GGTase-1 as the primary targets of FGTI-2734. Its ability to inhibit the prenylation and subsequent membrane localization of KRAS, leading to the suppression of downstream oncogenic signaling and induction of apoptosis, underscores its potential as a therapeutic agent for mutant KRAS-driven cancers. The detailed protocols provided herein offer a robust framework for the continued investigation and development of this and similar compounds.

References

The Dual Farnesyl and Geranylgeranyl Transferase Inhibitor FGTI-2734 Mesylate: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

FGTI-2734 is a potent, cell-permeable, dual inhibitor of farnesyltransferase (FTase) and geranylgeranyltransferase-1 (GGTase-1), developed to overcome resistance to single-agent farnesyltransferase inhibitors (FTIs) in cancers driven by mutations in the KRAS oncogene.[1][2] KRAS proteins require post-translational modification by farnesylation to anchor to the cell membrane, a critical step for their oncogenic signaling.[1] However, cancer cells can develop resistance to FTIs by utilizing an alternative prenylation pathway involving GGTase-1. By simultaneously inhibiting both enzymes, FGTI-2734 effectively blocks this escape mechanism, leading to the mislocalization of KRAS and the suppression of downstream pro-survival signaling pathways. This technical guide provides an in-depth overview of the discovery, synthesis, and key experimental protocols related to FGTI-2734 mesylate.

Discovery and Rationale

The development of FGTI-2734 was driven by the need to overcome the intrinsic resistance of KRAS-mutant tumors to farnesyltransferase inhibitors. While FTIs showed initial promise, their clinical efficacy was limited because KRAS can be alternatively prenylated by GGTase-1 when FTase is inhibited.[1] This led to the rational design of dual FTase and GGTase-1 inhibitors. FGTI-2734 was identified as a RAS C-terminal mimetic based on an ethylenediamine scaffold.[3] Its design allows it to potently inhibit both enzymes, thus preventing the membrane localization of KRAS and thwarting the growth of mutant KRAS-driven tumors.

Synthesis of this compound

The synthesis of FGTI-2734 is based on the construction of a substituted ethylenediamine core, as detailed in the work by Fletcher et al. on potent farnesyltransferase inhibitors. The final compound, N-[2-[(4-cyano-2-fluorophenyl)[(1-methyl-1H-imidazol-5-yl)methyl]amino]ethyl]-N-(cyclohexylmethyl)-2-pyridinesulfonamide, is then converted to its mono-mesylate salt to improve its pharmaceutical properties.

Synthetic Pathway Overview

Caption: General synthetic workflow for this compound.

Experimental Protocol: Formation of the Mesylate Salt

This protocol describes the final step in the synthesis, the conversion of the FGTI-2734 free base to its mesylate salt.

-

Dissolution: Dissolve the purified FGTI-2734 free base in a suitable anhydrous solvent, such as dichloromethane or a mixture of isopropanol and acetonitrile.

-

Addition of Methanesulfonic Acid: To the stirred solution, add one equivalent of methanesulfonic acid (MsOH) dropwise at room temperature.

-

Precipitation: The mesylate salt will typically precipitate out of the solution upon addition of the acid or with the addition of an anti-solvent like tert-butyl methyl ether.

-

Isolation and Purification: The resulting solid is collected by filtration, washed with the anti-solvent, and dried under vacuum to yield this compound as a stable, crystalline solid.

Quantitative Data

FGTI-2734 has been demonstrated to be a potent dual inhibitor of FTase and GGTase-1 and exhibits significant anti-proliferative activity against various cancer cell lines.

| Parameter | Value | Reference |

| IC50 for Farnesyltransferase (FTase) | 250 nM | |

| IC50 for Geranylgeranyltransferase-1 (GGTase-1) | 520 nM |

| Cell Line | Cancer Type | KRAS Mutation | IC50 (µM) for Cell Viability | Reference |

| MiaPaCa-2 | Pancreatic | G12C | ~3 | |

| L3.6pl | Pancreatic | G12D | ~3 | |

| Calu-6 | Lung | Q61K | ~3 | |

| A549 | Lung | G12S | >30 | |

| H460 | Lung | Q61H | >30 | |

| DLD-1 | Colorectal | G13D | >30 |

Mechanism of Action and Signaling Pathways

FGTI-2734 exerts its anti-tumor effects by inhibiting the prenylation of KRAS, which prevents its localization to the plasma membrane. This mislocalization abrogates downstream signaling through pro-survival pathways, primarily the PI3K/AKT/mTOR pathway, and also impacts the cMYC oncogene.

Caption: FGTI-2734 inhibits FTase and GGTase-1, preventing KRAS membrane localization and downstream signaling.

Key Experimental Protocols

KRAS Membrane Localization by Immunofluorescence

This protocol outlines the steps to visualize the effect of FGTI-2734 on the subcellular localization of KRAS.

Caption: Workflow for immunofluorescence analysis of KRAS localization.

-

Cell Culture: Seed cancer cells (e.g., MiaPaCa-2) on sterile glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with the desired concentration of this compound (e.g., 10 µM) or vehicle (DMSO) for 24-48 hours.

-

Fixation: Wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash with PBS and block non-specific antibody binding with 5% bovine serum albumin (BSA) in PBS for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against KRAS (diluted in 1% BSA/PBS according to the manufacturer's recommendation) overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1 hour at room temperature in the dark.

-

Mounting and Visualization: Wash with PBS, counterstain nuclei with DAPI if desired, and mount the coverslips on microscope slides using an anti-fade mounting medium. Visualize the cells using a fluorescence microscope.

Western Blot Analysis of PI3K/AKT/mTOR Pathway

This protocol is for assessing the impact of FGTI-2734 on key proteins in the PI3K/AKT/mTOR signaling cascade.

-

Cell Lysis: Treat cells with FGTI-2734 as described above. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-mTOR (Ser2448), total mTOR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Antibody dilutions should be optimized as per the manufacturer's instructions.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

This compound represents a significant advancement in the targeting of KRAS-driven cancers. Its dual inhibitory mechanism effectively overcomes a key resistance pathway to first-generation farnesyltransferase inhibitors. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on novel anti-cancer therapeutics. Further preclinical and clinical evaluation of FGTI-2734 is warranted to fully elucidate its therapeutic potential.

References

- 1. Structure-based design and synthesis of potent, ethylenediamine-based, mammalian farnesyltransferase inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dual Farnesyl and Geranylgeranyl Transferase Inhibitor Thwarts Mutant KRAS-Driven Patient-Derived Pancreatic Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

FGTI-2734 Mesylate: A Technical Guide to a Dual Farnesyl and Geranylgeranyl Transferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

FGTI-2734 mesylate is a novel investigational agent that acts as a dual inhibitor of farnesyltransferase (FT) and geranylgeranyl transferase-1 (GGT-1). By targeting these key enzymes in the protein prenylation pathway, this compound disrupts the membrane localization and subsequent oncogenic signaling of RAS proteins, particularly KRAS. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound. Detailed methodologies for relevant in vitro and in vivo assays are presented, alongside visualizations of the associated signaling pathways and experimental workflows to support further research and development efforts.

Chemical Structure and Properties

FGTI-2734 is a RAS C-terminal mimetic compound.[1] The mesylate form is a mono-mesylate salt of the parent compound.[1]

Chemical Structure

The chemical structure of the parent compound, FGTI-2734, is provided below. The mesylate salt is formed with methanesulfonic acid.

Parent Compound (FGTI-2734):

-

IUPAC Name: N-[2-[(4-cyano-2-fluorophenyl)[(1-methyl-1H-imidazol-5-yl)methyl]amino]ethyl]-N-(cyclohexylmethyl)-2-pyridinesulfonamide

-

CAS Number: 1247018-19-4[2]

Physicochemical and Pharmacological Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C27H35FN6O5S2 | [3] |

| Molecular Weight | 606.73 g/mol | [3] |

| IC50 (Farnesyltransferase) | 250 nM | |

| IC50 (Geranylgeranyl Transferase-1) | 520 nM | |

| Solubility | Soluble in DMSO | |

| Storage Conditions | Short term (days to weeks): 0-4 °C, dry and dark. Long term (months to years): -20 °C. |

Mechanism of Action and Signaling Pathways

This compound exerts its anticancer effects by inhibiting the prenylation of RAS proteins, a critical post-translational modification required for their localization to the plasma membrane and subsequent activation of downstream signaling cascades.

Inhibition of RAS Prenylation

RAS proteins, including KRAS, require the covalent attachment of either a farnesyl or a geranylgeranyl isoprenoid lipid tail to their C-terminal CAAX motif. This process is catalyzed by farnesyltransferase (FT) and geranylgeranyl transferase-1 (GGT-1), respectively. While farnesyltransferase inhibitors (FTIs) can block the farnesylation of KRAS, cancer cells can adapt by utilizing GGT-1 to geranylgeranylate KRAS, thereby maintaining its membrane association and oncogenic activity. This compound overcomes this resistance mechanism by dually inhibiting both FT and GGT-1. This dual inhibition effectively prevents the membrane localization of KRAS, leading to its accumulation in the cytosol and subsequent inactivation.

References

Methodological & Application

FGTI-2734 Mesylate: In Vitro Assay Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

FGTI-2734 mesylate is a potent, cell-permeable, dual inhibitor of farnesyltransferase (FTase) and geranylgeranyltransferase-1 (GGTase-1).[1][2] It acts as a RAS C-terminal mimetic, preventing the post-translational prenylation of RAS proteins, which is essential for their localization to the cell membrane and subsequent activation of downstream oncogenic signaling pathways.[1][2] By inhibiting both major prenylation pathways, FGTI-2734 overcomes the resistance mechanism where cancer cells utilize GGTase-1 to geranylgeranylate KRAS when FTase is inhibited.[3] These application notes provide detailed protocols for key in vitro assays to evaluate the biological activity of this compound.

Mechanism of Action: Inhibition of Prenylation

FGTI-2734 inhibits the farnesylation and geranylgeranylation of C-terminal CAAX motifs on proteins such as KRAS, NRAS, HDJ2 (a farnesylation marker), and RAP1A (a geranylgeranylation marker). This inhibition leads to the accumulation of unprenylated proteins in the cytosol and prevents their oncogenic function at the plasma membrane.

Figure 1: Mechanism of action of this compound.

Quantitative Data Summary

| Assay Type | Target | IC50 (nM) | Cell Lines Tested | FGTI-2734 Concentration Range | Reference |

| Enzymatic Assay | Farnesyltransferase (FTase) | 250 | - | Not Applicable | |

| Enzymatic Assay | Geranylgeranyltransferase-1 (GGTase-1) | 520 | - | Not Applicable | |

| Prenylation Inhibition | H-Ras | 88.7 | Oncogenic H-Ras-transformed NIH3T3 | 3-30 µM | |

| Prenylation Inhibition | Rap1A | 2700 | Oncogenic H-Ras-transformed NIH3T3 | 3-30 µM | |

| Apoptosis Induction | Caspase-3/PARP Cleavage | Not Reported | MiaPaCa2, L3.6pl, Calu6 | 1-30 µM | |

| Cell Viability | Various | Cell line dependent | MiaPaCa2, L3.6pl, Calu6, A549, H460, DLD1 | Not specified |

Experimental Protocols

Farnesyltransferase (FTase) and Geranylgeranyltransferase-1 (GGTase-1) Inhibition Assay

This protocol describes a fluorescence-based assay to determine the in vitro inhibitory activity of this compound against FTase and GGTase-1.

Figure 2: Workflow for FTase/GGTase-1 inhibition assay.

Materials:

-

FTase or GGTase-1 enzyme

-

Farnesyl pyrophosphate (FPP) or Geranylgeranyl pyrophosphate (GGPP)

-

Fluorescently labeled peptide substrate (e.g., Dansyl-GCVLS for FTase, Dansyl-GCVLL for GGTase-1)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)

-

This compound

-

DMSO (for dissolving FGTI-2734)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of FGTI-2734 in assay buffer to achieve a range of desired concentrations.

-

In a 96-well black microplate, add the following to each well:

-

Assay buffer

-

FTase or GGTase-1 enzyme

-

Diluted FGTI-2734 or vehicle control (DMSO)

-

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding a mixture of the appropriate isoprenoid substrate (FPP or GGPP) and the fluorescent peptide substrate.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorescent substrate.

-

Calculate the percent inhibition for each concentration of FGTI-2734 and determine the IC50 value by fitting the data to a dose-response curve.

Inhibition of Protein Prenylation in Cells (Western Blot)

This protocol details the use of Western blotting to assess the ability of FGTI-2734 to inhibit the prenylation of target proteins in cultured cells. Unprenylated proteins exhibit a characteristic upward mobility shift on SDS-PAGE gels.

Materials:

-

Cancer cell lines (e.g., NIH3T3, MiaPaCa2, Calu6)

-

Complete cell culture medium

-

This compound

-

DMSO

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer buffer and Western blot transfer system

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies against:

-

HDJ2 (farnesylation control)

-

RAP1A (geranylgeranylation control)

-

KRAS

-

NRAS

-

Loading control (e.g., β-actin or GAPDH)

-

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat cells with various concentrations of FGTI-2734 (e.g., 3-30 µM) or vehicle control (DMSO) for 72 hours.

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analyze the band shifts to determine the inhibition of prenylation.

KRAS Membrane Localization (Immunofluorescence)

This protocol uses immunofluorescence microscopy to visualize the effect of FGTI-2734 on the subcellular localization of KRAS.

Materials:

-

Cancer cell lines (e.g., Calu6, A549, DLD1) cultured on coverslips

-

This compound

-

DMSO

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

-

Blocking solution (e.g., PBS with 5% BSA)

-

Primary antibody against KRAS

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips in a culture plate and allow them to attach.

-

Treat the cells with FGTI-2734 or vehicle control for the desired time.

-

Wash the cells with PBS and fix them with 4% PFA for 15 minutes at room temperature.

-

Wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash with PBS and block with blocking solution for 1 hour at room temperature.

-

Incubate the cells with the primary anti-KRAS antibody diluted in blocking solution overnight at 4°C.

-

Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.

-

Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.

-

Wash with PBS and mount the coverslips onto microscope slides using mounting medium.

-

Visualize the subcellular localization of KRAS using a fluorescence microscope. In untreated cells, KRAS should be localized to the plasma membrane, while in FGTI-2734-treated cells, a more diffuse cytoplasmic staining is expected.

Apoptosis Induction Assay (Caspase-3/PARP Cleavage)

This Western blot-based assay detects the cleavage of caspase-3 and its substrate, PARP, which are hallmarks of apoptosis.

Materials:

-

Cancer cell lines (e.g., MiaPaCa2, L3.6pl, Calu6)

-

This compound

-

DMSO

-

Lysis buffer, protein assay, and Western blot reagents as described in Protocol 2.

-

Primary antibodies against:

-

Cleaved Caspase-3

-

Cleaved PARP

-

Full-length Caspase-3

-

Full-length PARP

-

Loading control (e.g., β-actin or GAPDH)

-

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed and treat cells with a range of FGTI-2734 concentrations (e.g., 1-30 µM) or vehicle for 72 hours.

-

Harvest and lyse the cells as described in Protocol 2.

-

Perform protein quantification, SDS-PAGE, and Western blotting as previously described.

-

Probe the membranes with primary antibodies specific for the cleaved forms of caspase-3 and PARP. It is also recommended to probe for the full-length proteins to observe the decrease in the uncleaved form.

-

Incubate with the appropriate secondary antibody, apply the chemiluminescent substrate, and visualize the bands. An increase in the cleaved forms of caspase-3 and PARP indicates the induction of apoptosis.

Cell Viability Assay

This protocol describes a colorimetric assay (e.g., MTT or resazurin) to assess the effect of FGTI-2734 on the viability of cancer cell lines.

Figure 3: Workflow for cell viability assay.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

DMSO

-

Cell viability reagent (e.g., MTT, resazurin)

-

Solubilization buffer (for MTT assay)

-

96-well clear or opaque microplates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of FGTI-2734 in culture medium.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of FGTI-2734 or vehicle control.

-

Incubate the plate for a specified duration (e.g., 72 hours).

-

Add the cell viability reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).

-

If using MTT, add the solubilization buffer and incubate until the formazan crystals are dissolved.

-

Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Signaling Pathway Analysis

FGTI-2734 has been shown to suppress oncogenic signaling pathways downstream of KRAS, such as the PI3K/AKT/mTOR pathway, and to upregulate the tumor suppressor p53.

Figure 4: Impact of FGTI-2734 on downstream signaling.

References

Application Notes and Protocols: Preparation of FGTI-2734 Mesylate Stock Solution

Introduction

FGTI-2734 mesylate is a potent, cell-permeable, dual inhibitor of farnesyltransferase (FTase) and geranylgeranyltransferase-1 (GGTase-1) with IC50 values of 250 nM and 520 nM, respectively[1][2][3]. As a RAS C-terminal mimetic, it prevents the membrane localization of KRAS, a critical step for its oncogenic activity[1][2]. This inhibitory action blocks downstream signaling pathways, such as PI3K/AKT/mTOR, and induces apoptosis in cancer cells dependent on mutant KRAS. These characteristics make FGTI-2734 a valuable tool in cancer research, particularly for studying KRAS-driven malignancies. Proper preparation of stock solutions is crucial for ensuring experimental reproducibility and accuracy. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Compound Information and Properties

FGTI-2734 is typically supplied as a mesylate salt, which is a white to off-white solid. Key properties are summarized in the table below.

| Property | Value |

| Chemical Name | N-[2-[(4-cyano-2-fluorophenyl)[(1-methyl-1H-imidazol-5-yl)methyl]amino]ethyl]-N-(cyclohexylmethyl)-2-pyridinesulfonamide, methanesulfonate |

| CAS Number | 2702297-24-1 (Mesylate Salt) |

| Molecular Formula | C27H35FN6O5S2 |

| Molecular Weight | 606.73 g/mol |

| Appearance | White to off-white solid |

| Purity | ≥95% |

Safety and Handling Precautions

This compound should be handled as a potentially hazardous chemical. Before use, researchers must review the complete Safety Data Sheet (SDS) provided by the supplier.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves, when handling the compound.

-

Engineering Controls: Handle the solid powder and concentrated stock solutions in a chemical fume hood or a ventilated enclosure to avoid inhalation of dust or vapors.

-

Handling: Avoid direct contact with skin, eyes, and clothing. Do not ingest or inhale.

-

Hygiene: Wash hands thoroughly with soap and water after handling.

-

Disposal: Dispose of waste materials in accordance with local, regional, and national regulations.

Stock Solution Preparation Protocol

The following protocol details the preparation of a stock solution in DMSO, the most common solvent for in vitro use.

Materials:

-

This compound solid powder

-

High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or cryovials

-

Pipettors and sterile, filter-barrier pipette tips

-

Vortex mixer

-

Bath sonicator

Protocol:

-

Equilibration: Before opening, allow the vial of this compound to warm to room temperature for at least 20 minutes. This prevents condensation of atmospheric moisture onto the hygroscopic compound.

-

Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder into a sterile tube.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to the powder. For concentrations up to 75 mg/mL (123.61 mM), the use of newly opened, high-purity DMSO is recommended as its hygroscopic nature can impact solubility.

-

Dissolution: Tightly cap the tube and vortex thoroughly. To ensure complete dissolution, sonicate the solution in a bath sonicator for 10-15 minutes.

-

Confirmation: Visually inspect the solution to ensure no solid particles remain. The solution should be clear.

-

Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into single-use aliquots in sterile cryovials.

-

Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date, and solvent. Store the aliquots as recommended in the table below.

Data Presentation: Stock Solution Calculations

The following table provides volumes for preparing common stock concentrations.

| Desired Concentration | Mass of this compound (MW: 606.73) | Volume of DMSO to Add |

| 10 mM | 6.07 mg | 1.0 mL |

| 20 mM | 12.13 mg | 1.0 mL |

| 50 mM | 30.34 mg | 1.0 mL |

| 75 mg/mL (123.6 mM) | 75.00 mg | 1.0 mL |

Data Presentation: Solubility and Storage Conditions

| Solvent | Maximum Solubility | Stock Solution Storage |

| DMSO | 75 mg/mL (123.61 mM) | -80°C for up to 6 months; -20°C for up to 1 month |

| Ethanol | ~30 mg/mL | -80°C for up to 6 months; -20°C for up to 1 month |

| DMF | ~10 mg/mL | -80°C for up to 6 months; -20°C for up to 1 month |

| PBS (pH 7.2) | ~10 mg/mL | Not recommended for storage longer than one day |

Experimental Workflow Diagram

The diagram below illustrates the standard workflow for preparing the this compound stock solution.

Mechanism of Action and Signaling Pathway